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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

Cat. No.: B1289868 Get Quote

In-Depth Technical Guide: 7-Methyl-1H-indazol-5-
ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and potential biological significance of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of

interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties
7-Methyl-1H-indazol-5-ol is a substituted indazole with a methyl group at the 7-position and a

hydroxyl group at the 5-position of the indazole core. The presence of these functional groups

influences the molecule's physicochemical properties, including its solubility, lipophilicity, and

potential for hydrogen bonding, which are critical determinants of its biological activity.
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Identifier Value

IUPAC Name 7-methyl-1H-indazol-5-ol

CAS Number 478841-61-1[1][2]

Molecular Formula C₈H₈N₂O[1]

Molecular Weight 148.16 g/mol [1]

SMILES Cc1cccc2c1[nH]nc2O

InChI
InChI=1S/C8H8N2O/c1-5-3-6(11)2-4-7(5)9-10-

8(4)12/h2-4,11-12H,1H3,(H,9,10)

Note: The SMILES and InChI strings are predicted based on the known structure.

Synthesis of 7-Methyl-1H-indazol-5-ol
While a specific, detailed experimental protocol for the synthesis of 7-Methyl-1H-indazol-5-ol
is not readily available in the public domain, its synthesis can be approached through

established methods for the preparation of substituted indazoles. A plausible synthetic strategy

would involve the cyclization of a suitably substituted o-toluidine derivative.

One potential synthetic route, adapted from general indazole synthesis methodologies, is

outlined below. This proposed pathway is illustrative and would require optimization of reaction

conditions.

Proposed Synthetic Pathway

2-Amino-4-methylphenol Diazotization
  NaNO₂, HCl  

Reduction
  SnCl₂, HCl  

Cyclization  Heat   7-Methyl-1H-indazol-5-ol

Click to download full resolution via product page

Figure 1. Proposed synthetic pathway for 7-Methyl-1H-indazol-5-ol.

Experimental Protocol (Hypothetical)
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Step 1: Diazotization of 2-Amino-4-methylphenol

Dissolve 2-amino-4-methylphenol in a suitable acidic medium (e.g., hydrochloric acid).

Cool the solution to 0-5 °C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

Stir the reaction mixture for a specified time to ensure complete formation of the diazonium

salt.

Step 2: Reduction of the Diazonium Salt

To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂)

dissolved in concentrated hydrochloric acid.

Control the addition rate to manage the exothermic reaction.

Allow the reaction to proceed until the diazonium salt is fully reduced to the corresponding

hydrazine.

Step 3: Cyclization to form the Indazole Ring

Heat the reaction mixture containing the hydrazine intermediate. The temperature and

reaction time will need to be optimized to facilitate the intramolecular cyclization.

The cyclization will lead to the formation of the 7-Methyl-1H-indazol-5-ol.

Step 4: Purification

After cooling, neutralize the reaction mixture and extract the product with a suitable organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 7-Methyl-
1H-indazol-5-ol.
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Quantitative Data for a Related Synthesis: 7-Methyl-1H-indazole-3-carboxamide

To provide context for potential reaction conditions and yields, the following data is from the

synthesis of the related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole.

[3]

Step
Reactant
s

Reagents Solvent
Temperat
ure

Time Yield

Nitrosation
7-methyl-

indole

Sodium

nitrite, 2N

HCl

DMF/Water 0 °C to RT 12 h -

Oxidation

7-Methyl-

1H-

indazole-3-

carbaldehy

de

Sodium

chlorite,

Sodium

dihydrogen

phosphate,

2-methyl-2-

butene

t-

Butanol/W

ater

Room

Temperatur

e

- -

Amidation

7-Methyl-

1H-

indazole-3-

carboxylic

acid

HATU,

DIPEA,

Ammonium

chloride

DMF

Room

Temperatur

e

- -

Note: Specific yields for each step in the synthesis of 7-Methyl-1H-indazole-3-carboxamide

were not provided in the source document.

Potential Biological Significance and Signaling
Pathways
While there is a lack of specific biological data for 7-Methyl-1H-indazol-5-ol in the scientific

literature, the indazole scaffold is a well-established pharmacophore in numerous biologically

active compounds.[4] Indazole derivatives are known to exhibit a wide range of

pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4]
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Many indazole-containing drugs function as kinase inhibitors. Given this prevalence, it is

plausible that 7-Methyl-1H-indazol-5-ol could interact with various signaling pathways

regulated by kinases.

Hypothetical Signaling Pathway Involvement

Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase (RTK)

RAS

RAF

MEK

ERK

Gene Transcription
(Proliferation, Survival)

7-Methyl-1H-indazol-5-ol
(Hypothetical Inhibitor)
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Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by 7-Methyl-1H-indazol-
5-ol.

This diagram illustrates a potential mechanism where 7-Methyl-1H-indazol-5-ol could act as

an inhibitor of a kinase, such as RAF, within the MAPK/ERK signaling cascade. This pathway is

frequently dysregulated in various cancers, making it a common target for therapeutic

intervention.

Experimental Workflow for Biological Evaluation
The biological activity of 7-Methyl-1H-indazol-5-ol can be assessed through a series of in vitro

and in vivo experiments.

Compound Synthesis
and Purification
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Figure 3. General experimental workflow for the biological evaluation of 7-Methyl-1H-indazol-
5-ol.

Synthesis and Purification: The compound is first synthesized and purified to a high degree

to ensure the reliability of biological data.

In Vitro Kinase Assays: The compound is screened against a panel of kinases to identify

potential targets.

Cell-Based Assays: The effect of the compound on the proliferation of various cancer cell

lines is determined.

Western Blot Analysis: If the compound shows anti-proliferative activity, Western blotting can

be used to confirm its effect on the phosphorylation status of key proteins in a targeted

signaling pathway.

In Vivo Models: Promising compounds can be advanced to in vivo studies, such as xenograft

models in mice, to evaluate their anti-tumor efficacy.

Data Analysis and Optimization: The results from these studies will guide the further

optimization of the compound's structure to improve its potency and selectivity.

Conclusion
7-Methyl-1H-indazol-5-ol represents a molecule of interest for further investigation in the field

of drug discovery. While specific biological data and a detailed synthesis protocol are yet to be

widely published, its structural similarity to known bioactive indazoles suggests potential for

therapeutic applications. The synthetic strategies and experimental workflows outlined in this

guide provide a framework for the future exploration of this compound and its derivatives.

Researchers are encouraged to pursue the synthesis and biological evaluation of 7-Methyl-1H-
indazol-5-ol to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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